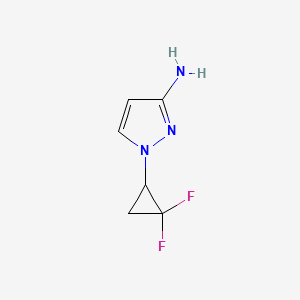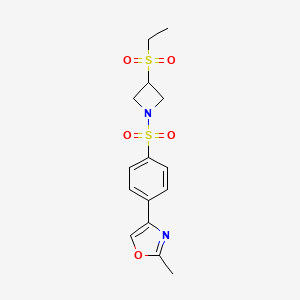
8-Ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to inhibit the activity of the small GTPase RhoG, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.
Mecanismo De Acción
ESI-09 inhibits the activity of RhoG by binding to its nucleotide-binding site, preventing its activation. RhoG is involved in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion. By inhibiting RhoG activity, ESI-09 prevents the formation of actin stress fibers, which are required for cell movement.
Biochemical and Physiological Effects:
ESI-09 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, improve cardiac function in animal models of heart failure, and reduce inflammation in animal models of sepsis. ESI-09 has also been found to regulate the formation of blood vessels, which is important for angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a popular target for research. However, ESI-09 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of ESI-09. One direction is to further investigate its potential as an anti-cancer agent. ESI-09 has been found to inhibit the migration and invasion of cancer cells, but more research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential as a cardiovascular therapeutic. ESI-09 has been found to improve cardiac function in animal models of heart failure, but more research is needed to determine its safety and efficacy in humans. Additionally, ESI-09 could be further studied for its potential as an anti-inflammatory agent and for its ability to regulate angiogenesis.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps. The starting material is 8-bromo-3-methyl-7-prop-2-enylpurine-2,6-dione, which is reacted with ethanethiol to produce 8-ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione. The final step involves the introduction of a nitro group to the molecule using nitric acid.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the small GTPase RhoG, which is involved in various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-cancer agent. It has also been found to improve cardiac function in animal models of heart failure, indicating its potential as a cardiovascular therapeutic.
Propiedades
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-6-15-7-8(12-11(15)18-5-2)14(3)10(17)13-9(7)16/h4H,1,5-6H2,2-3H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUJWVPGNUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)



![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)
![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)


![8-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747843.png)
![6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2747844.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2747845.png)
